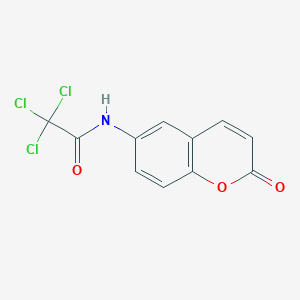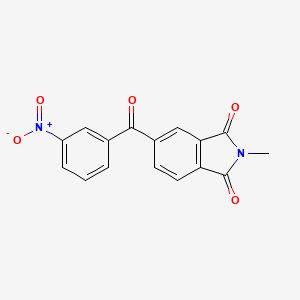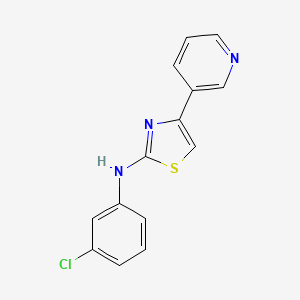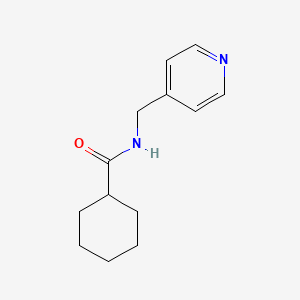
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide, also known as NDI-031301, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoindolinones and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide exerts its pharmacological effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the expression of genes involved in inflammation and cancer. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide binds to the bromodomain of BRD4 and prevents its interaction with chromatin, thereby inhibiting the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. The compound has a good safety profile and does not exhibit any significant toxicity or adverse effects in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide is its specificity for BRD4, which makes it a valuable tool for studying the role of this protein in various biological processes. However, the compound is relatively new and there is still limited information available on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide.
Direcciones Futuras
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide has the potential to be developed as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Future research should focus on the optimization of the synthesis method and the development of more potent analogs of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide. The compound could also be tested in clinical trials to evaluate its safety and efficacy in humans. In addition, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide and to identify its potential therapeutic targets.
Métodos De Síntesis
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide involves the reaction of 2-naphthylamine with phthalic anhydride to form 2-(2-naphthyl)-1,3-dioxoisoindoline, which is then reacted with N-acetylanthranilic acid to produce 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide. The reaction is carried out in the presence of a Lewis acid catalyst and under controlled conditions to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Inflammation is a complex physiological process that is involved in the pathogenesis of various diseases, including cancer. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide has been shown to inhibit the production of inflammatory cytokines and reduce the infiltration of immune cells, thereby reducing inflammation. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-18(21-15-10-9-13-5-1-2-6-14(13)11-15)12-22-19(24)16-7-3-4-8-17(16)20(22)25/h1-11H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFRKWHNSURWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-amino-5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B5750670.png)







![4-(4-fluorophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B5750733.png)


![N-[4-(aminosulfonyl)benzyl]-5-methyl-2-furamide](/img/structure/B5750755.png)
![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5750761.png)
![methyl (4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}phenoxy)acetate](/img/structure/B5750769.png)